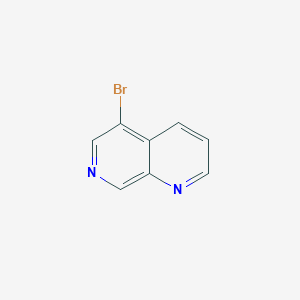

5-ブロモ-1,7-ナフチリジン

概要

説明

Synthesis Analysis

The synthesis of various naphthyridine derivatives has been explored through different chemical reactions. For instance, the synthesis of 5,6-dihydrodibenzo[b,h][1,6]naphthyridines was achieved using a copper bromide catalyzed intramolecular [4 + 2] hetero-Diels-Alder reaction, which was followed by air oxidation to yield the products in high yields . Similarly, 5,6,7,8-tetrahydro-1,6-naphthyridine methyl homologs were synthesized through chemical modification of pyridine derivatives and a condensation process involving 1-benzyl-4-piperidinone with 3-amino-enones . Additionally, the synthesis of 6-Bromo-1,2,3,4-tetrahydroisoquinoline and 3-Methoxy-1,2,3,4-tetrahydro-[2,7]-naphthyridine was described via reductive amination of Schiff's bases .

Molecular Structure Analysis

The molecular structures of naphthyridine derivatives have been characterized using various techniques. X-ray diffraction analysis was used to characterize the crystal structures of proton-transfer complexes assembled from 5,7-dimethyl-1,8-naphthyridine-2-amine with different carboxylic acids, revealing the presence of hydrogen bonding interactions that contribute to the 3D framework structure of these complexes .

Chemical Reactions Analysis

Naphthyridine derivatives have been shown to undergo various chemical reactions. Benzo[c][2,7]naphthyridines with electron-withdrawing substituents were subjected to regioselective homolytic substitutions, leading to the formation of 5,6-dihydro derivatives and, upon rearomatization, 4,5-disubstituted benzo[c][2,7]naphthyridines . The bromination of thieno[c]fused 1,5-naphthyridines and their 5-N-oxides was also studied, with regioselective bromination observed in some cases .

Physical and Chemical Properties Analysis

The physical and chemical properties of naphthyridine derivatives are influenced by their molecular structure and the substituents present. For example, the crystalline forms of the proton-transfer complexes mentioned earlier displayed different melting points and were characterized by IR and elemental analysis, indicating the influence of noncovalent interactions on their physical properties .

Relevant Case Studies

Several naphthyridine derivatives have shown significant biological activity. A series of N4-substituted 7-bromo-1,5-naphthyridin-4-amines demonstrated notable antimalarial activity, with some compounds effecting apparent cures in a mouse model of malaria . These findings highlight the potential of naphthyridine derivatives as therapeutic agents and warrant further investigation into their medicinal applications.

科学的研究の応用

医薬品化学: 抗増殖剤

5-ブロモ-1,7-ナフチリジン: 誘導体は、抗増殖剤としての可能性を探求されています。これらの化合物は、細胞分裂と増殖のメカニズムを妨げることで、癌細胞の増殖を阻害することができます。 研究では、特定の誘導体がさまざまな癌細胞株に対して有意な活性を示すことが示されており、抗癌剤開発の有望な候補となっています .

抗菌作用

5-ブロモ-1,7-ナフチリジンの抗菌特性は、特に薬剤耐性株に対して注目されています。 科学者たちは、従来の抗生物質に反応しなくなった細菌感染症の治療に使用できる新しいクラスの抗生物質として、これらの化合物を研究しています .

抗寄生虫活性

この化合物は、寄生虫感染症の治療に有効であることが示されています。たとえば、5-ブロモ-1,7-ナフチリジンの誘導体は、マラリアの原因となるマラリア原虫に対して活性を示すことが報告されています。 これは、特に既存の薬剤に対する耐性が蔓延している地域で、新しいマラリア治療法の可能性を開きます .

抗ウイルス研究

抗ウイルス研究の分野では、5-ブロモ-1,7-ナフチリジン誘導体がウイルスを阻害する可能性について研究されています。 そのメカニズムは、ウイルス複製を破壊することに関与しており、新興および再興ウイルスの原因となるウイルス感染症を含む、ウイルス感染症に対する効果的な治療法につながる可能性があります .

抗炎症作用

5-ブロモ-1,7-ナフチリジンの抗炎症効果は、新しい抗炎症薬の開発に役立つ可能性のある化合物となっています。 炎症性経路を調節する能力は、慢性炎症性疾患の治療に有益となる可能性があります .

金属錯体の合成

5-ブロモ-1,7-ナフチリジン: は、金属錯体の合成における配位子として役立ちます。これらの錯体は、有機反応における触媒、材料科学、生物系モデルなど、さまざまな用途があります。 ブロモ置換基は、これらの錯体の汎用性を高める、さらなる官能基化のための反応部位を提供します .

作用機序

Target of Action

Naphthyridines, in general, have been found to exhibit a broad spectrum of biological activities, suggesting that they interact with multiple targets .

Mode of Action

For example, (phenoxy-aryl)urea appended 1,6-naphthyridines act as sex hormone regulatory agents, and N-arylated/chromone/acid appended 1,6-naphthyridines act as anti-HIV agents .

Biochemical Pathways

Naphthyridines have been associated with a variety of biological applications, suggesting that they may interact with multiple biochemical pathways .

Result of Action

Naphthyridines, in general, have been found to exhibit a variety of biological activities, including anticancer, anti-hiv, anti-microbial, analgesic, anti-inflammatory, and antioxidant activities .

Safety and Hazards

将来の方向性

Naphthyridines, including 5-Bromo-1,7-naphthyridine, have significant importance in the field of medicinal chemistry because many of them exhibit a great variety of biological activities . Their wide range of activity makes them a fascinating object of research with prospects for use in therapeutic purposes .

特性

IUPAC Name |

5-bromo-1,7-naphthyridine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H5BrN2/c9-7-4-10-5-8-6(7)2-1-3-11-8/h1-5H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WNFILKMJRFZJBF-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC2=C(C=NC=C2N=C1)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H5BrN2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50488374 | |

| Record name | 5-Bromo-1,7-naphthyridine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50488374 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

209.04 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

17965-76-3 | |

| Record name | 5-Bromo-1,7-naphthyridine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=17965-76-3 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 5-Bromo-1,7-naphthyridine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50488374 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 5-bromo-1,7-naphthyridine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q & A

Q1: What is unique about the reactivity of 5-bromo-1,7-naphthyridine with potassium amide?

A1: 5-Bromo-1,7-naphthyridine exhibits intriguing reactivity with potassium amide in liquid ammonia. Unlike simple aromatic substitution reactions, this interaction leads to a combination of tele-amination and Chichibabin reactions. [] The tele-amination occurs predominantly at position 8, yielding 8-amino-1,7-naphthyridine, while a smaller amount of 2-amino-1,7-naphthyridine is also formed. [] Additionally, the Chichibabin reaction results in the formation of 8-amino-5-bromo-1,7-naphthyridine. [] This diverse reactivity is attributed to the influence of the nitrogen atoms in the naphthyridine ring system on the electron density distribution.

Q2: How does the reactivity of 5-bromo-1,7-naphthyridine compare to that of 5-chloro-1,7-naphthyridine under similar conditions?

A2: Interestingly, the 5-chloro analog reacts at a significantly slower rate with potassium amide compared to 5-bromo-1,7-naphthyridine. [] While 5-bromo-1,7-naphthyridine undergoes both tele-amination and Chichibabin reactions, 5-chloro-1,7-naphthyridine primarily yields a small amount of 8-amino-5-chloro-1,7-naphthyridine via the Chichibabin pathway. [] This difference in reactivity highlights the influence of the halogen atom on the reaction pathway and kinetics.

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![5,9-Dimethyl-furo[3,2-g]chromen-7-one](/img/structure/B95139.png)

![4beta-(Isobutyryloxy)-3,4abeta,5beta-trimethyl-4,4a,5,6-tetrahydronaphtho[2,3-b]furan-9(7H)-one](/img/structure/B95142.png)